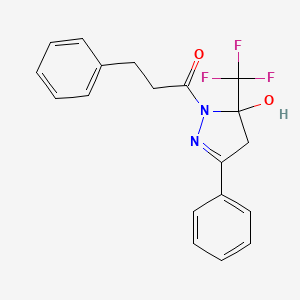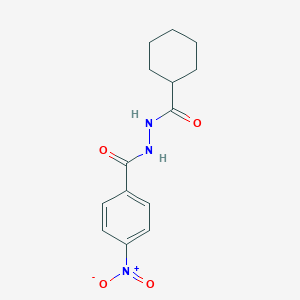![molecular formula C15H16N4O4 B3888904 6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE](/img/structure/B3888904.png)
6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE
Übersicht
Beschreibung
6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a nitro group, a pyrimidinedione core, and an ethyl(methyl)amino phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE can be achieved through a multi-step process involving several key reactions
Pyrimidinedione Core Synthesis: The pyrimidinedione core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Nitro Group Introduction: The nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.
Ethyl(Methyl)Amino Phenyl Group Addition: The ethyl(methyl)amino phenyl group can be added using a Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), sulfonic acids, Lewis acids as catalysts.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Wirkmechanismus
The mechanism of action of 6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)-anthracene
Uniqueness
6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its combination of a nitro group, a pyrimidinedione core, and an ethyl(methyl)amino phenyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
6-[(E)-2-[4-[ethyl(methyl)amino]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-3-18(2)11-7-4-10(5-8-11)6-9-12-13(19(22)23)14(20)17-15(21)16-12/h4-9H,3H2,1-2H3,(H2,16,17,20,21)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSKNYRSUIEQG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide](/img/structure/B3888830.png)
![N-[(5Z)-5-[[5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B3888833.png)
![1-[benzyl(methyl)amino]-3-(5-{[ethyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3888838.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3888858.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B3888865.png)
![N'-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B3888881.png)
![5-[(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3888885.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate](/img/structure/B3888890.png)
![N'-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}nicotinohydrazide](/img/structure/B3888899.png)

![5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3888913.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3888919.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3888925.png)
